molecular formula C9H18BrNO2 B2944742 tert-Butyl (3-bromo-2-methylpropyl)carbamate CAS No. 1510268-47-9

tert-Butyl (3-bromo-2-methylpropyl)carbamate

Cat. No.: B2944742
CAS No.: 1510268-47-9
M. Wt: 252.152
InChI Key: HYTMOLGBQNHTPA-UHFFFAOYSA-N
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Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements associated with it are H319, H335, H315, and H302 . Precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, P362, P264, P270, P301+P312, P330, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-bromo-2-methylpropyl)carbamate can be synthesized through multiple pathways. One common method involves the reaction of tert-butyl carbamate with 3-bromo-2-methylpropylamine under controlled conditions . The reaction typically requires a base such as sodium hydroxide and is conducted in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carbonyl-containing compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-bromo-2-methylpropyl)carbamate is unique due to its specific molecular structure, which includes a tert-butyl group and a bromine atom on a methylpropyl chain. This structure imparts distinct reactivity and properties that differentiate it from similar compounds .

Properties

IUPAC Name

tert-butyl N-(3-bromo-2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTMOLGBQNHTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510268-47-9
Record name tert-butyl N-(3-bromo-2-methylpropyl)carbamate
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